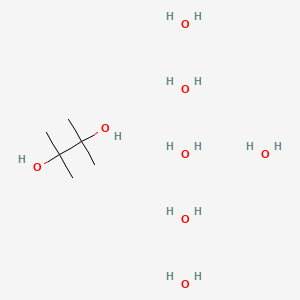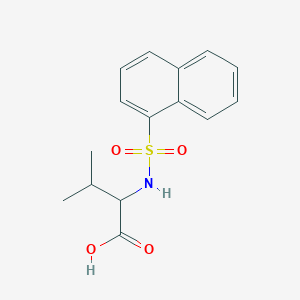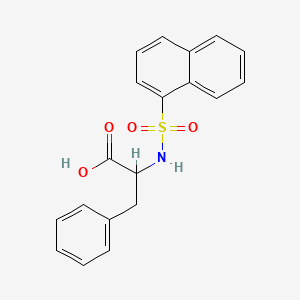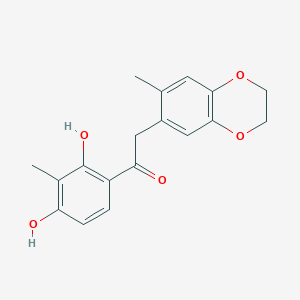
Pinacol hexahydrate
Übersicht
Beschreibung
Pinacol hexahydrate, also known as 2,3-dimethylbutane-2,3-diol hexahydrate, is a chemical compound with the molecular formula C6H14O2·6H2O. It is a white crystalline solid that is soluble in water and alcohol. This compound is notable for its role in organic synthesis, particularly in the pinacol rearrangement reaction, which is a key transformation in the synthesis of various organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pinacol hexahydrate can be synthesized through the pinacol coupling reaction, which involves the reductive coupling of acetone using an active metal such as magnesium or sodium. The reaction typically proceeds as follows :
-
Preparation of Magnesium Pinacolate
- In a dry round-bottom flask, place magnesium turnings and add anhydrous acetone.
- Stir the mixture until the reaction begins, then add more acetone gradually.
- Heat the mixture under reflux for about an hour to complete the reaction.
-
Formation of this compound
- Add water containing trisodium phosphate to the reaction mixture.
- Reflux the mixture for 15 minutes, then cool and filter to obtain this compound crystals.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of magnesium amalgam or sodium amalgam to reduce acetone, followed by crystallization and purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pinacol hexahydrate undergoes several types of chemical reactions, including:
-
Pinacol Rearrangement
- In the presence of strong acids such as sulfuric acid, this compound undergoes a rearrangement to form pinacolone. This reaction involves the protonation of one hydroxyl group, followed by the loss of water and a 1,2-alkyl shift .
-
Oxidation and Reduction
- This compound can be oxidized to form diketones or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Acids: Sulfuric acid, hydrochloric acid
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Pinacolone: Formed through the pinacol rearrangement
Diketones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Wissenschaftliche Forschungsanwendungen
Pinacol hexahydrate has a wide range of applications in scientific research, including:
-
Organic Synthesis
-
Medicinal Chemistry
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
-
Material Science
- Utilized in the preparation of polymers and other advanced materials.
-
Catalysis
- Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Wirkmechanismus
The mechanism of action of pinacol hexahydrate in the pinacol rearrangement involves the formation of a carbenium ion intermediate. The reaction proceeds as follows :
Protonation: One of the hydroxyl groups is protonated by the acid, forming a good leaving group.
Loss of Water: The protonated hydroxyl group leaves as water, generating a carbenium ion.
1,2-Alkyl Shift: A neighboring alkyl group migrates to the carbenium ion, forming a more stable carbocation.
Formation of Pinacolone: The carbocation is stabilized by the formation of a carbonyl group, resulting in pinacolone.
Vergleich Mit ähnlichen Verbindungen
Pinacol hexahydrate can be compared with other similar compounds, such as:
Pinacolone: The product of the pinacol rearrangement, which is a ketone with different reactivity and applications.
Semipinacol: A related compound that undergoes semipinacol rearrangement, forming β-functionalized ketones and quaternary carbon centers.
This compound is unique due to its hydrated form, which can influence its reactivity and solubility in various solvents.
Eigenschaften
IUPAC Name |
2,3-dimethylbutane-2,3-diol;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2.6H2O/c1-5(2,7)6(3,4)8;;;;;;/h7-8H,1-4H3;6*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNJUZEJVNIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)O.O.O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209749 | |
| Record name | Pinacol hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-58-3 | |
| Record name | Pinacol hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacol hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINACOL HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01906GQ23R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butyl-(4-methoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7883992.png)
![2-[(4-Methoxynaphthalen-1-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7883997.png)


![(2S)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-phenylethanoic acid](/img/structure/B7884025.png)
![(2S)-2-({2-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)propanoic acid](/img/structure/B7884028.png)
![(2S)-2-{[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B7884036.png)

![1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7884052.png)


![(3Z)-5-fluoro-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B7884077.png)
![4-hydroxy-N'-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]benzohydrazide](/img/structure/B7884093.png)
![2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B7884100.png)
